![molecular formula C7H8O2 B3255853 (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 26054-46-6](/img/structure/B3255853.png)
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Overview
Description
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one is a bicyclic lactone featuring a fused cyclopentane-furan system with (3aS,6aR) stereochemistry. It was first isolated from the endophytic fungus Xylaria curta and exhibits moderate antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus (inhibition zone: 13 mm at 100 µg/disk) and phytotoxic properties . Its structure was confirmed via spectroscopic methods (UV, IR, HR-ESI-MS, and 2D NMR) . The compound serves as a chiral building block in total syntheses, such as in the 20-step synthesis of (+)-sieboldine A .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the furan ring followed by the introduction of the cyclopentane moiety. One common approach is the cyclization of a suitable precursor, such as a diene, under acidic or basic conditions. The stereochemistry of the final product is controlled by the use of chiral catalysts or starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or amino derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopenta[b]furan Derivatives with Varied Substituents
Myrotheciumone A (Compound 126, )
- Structure : Shares the cyclopenta[b]furan core but lacks the 4,5-dimethyl substitution present in the target compound.
- Activity : Exhibits similar phytotoxic and antibacterial profiles but differs in potency due to substituent variations .
4,5-Dimethyl vs. Alkyl/Alkenyl Substituents
- Marine-Derived Analogs (5b, 5c, 11a, 11b; ): Structures: Replace the dimethyl groups with long alkenyl (e.g., tetradec-1-en-1-yl in 5b) or alkyl (e.g., dodecyl in 11a) chains at position 4. Physical Properties: Higher molecular weights result in elevated melting points (e.g., 93.1–94.5°C for 5b vs. lower melting points for non-alkylated analogs) . Bioactivity: Not explicitly reported for antimicrobial activity, but structural modifications suggest altered pharmacokinetic properties .
Biological Activity
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one is a compound with notable biological activities that have garnered attention in recent research. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C7H8O2
- Molecular Weight : 124.14 g/mol
- CAS Number : 43119-28-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antiviral Properties :
-
Cytotoxic Effects :
- Studies have demonstrated moderate cytotoxic activity against several human cancer cell lines. For instance, compounds derived from endophytic fungi containing similar structures showed selective cytotoxicity against various cancer cell lines with IC50 values indicating significant potential for therapeutic applications .
- Antifungal Activity :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Mechanism :
- Cytotoxicity Assessment :
- Fungal Inhibition Studies :
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one, and what mechanistic insights underpin these methods?
- Answer : Two primary routes are documented:
- Radical Cyclization : Starting from (R)-(−)-carvone, the synthesis involves hydroxylation, mercury-mediated radical cyclization, and Baeyer-Villiger oxidation to yield the bicyclic lactone. Key steps include stereoselective reduction of intermediates using LiAlH(t-Bu)₃ .
- Enzymatic Resolution : Pseudomonas cepacia lipase enables kinetic resolution of racemic intermediates via enantioselective transesterification, producing enantiomerically enriched derivatives .
Q. Which spectroscopic techniques are essential for structural confirmation, and how can discrepancies in spectral data be mitigated?
- Answer :
- 1D/2D NMR : Critical for resolving stereochemistry and confirming bicyclic frameworks. For example, coupling constants (e.g., J = 6.8 Hz for H-3a/H-6a) confirm cis-ring junctions .
- HRMS and IR : Validate molecular formulas and functional groups (e.g., lactone carbonyl at ~1750 cm⁻¹ in IR) .
- Resolution of Discrepancies : Cross-validate with synthetic standards or computational methods (DFT-based NMR prediction) to address shifts caused by solvent or impurities.
Q. How is the compound evaluated for biological activity in preliminary assays?
- Answer :
- Antibacterial Assays : Disk diffusion (e.g., 100 µg/disk against Pseudomonas aeruginosa and Staphylococcus aureus) .
- Phytotoxicity Testing : Leaf puncture assays using plant models (e.g., inhibition zones on tobacco leaves) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis, and how do reaction conditions influence stereochemical outcomes?
- Answer :
- Substrate Control : Chiral starting materials (e.g., carvone) dictate stereochemistry via pre-organized transition states. For example, tert-butyl groups in intermediates enforce cis-ring fusion during cyclization .
- Catalytic Asymmetry : Lipase-mediated transesterification (e.g., Amano PS-30) achieves >90% enantiomeric excess by selectively acylating one enantiomer .
Q. How is the compound utilized as a chiral building block in complex natural product synthesis?
- Answer :
- Core Functionalization : The bicyclic lactone serves as a precursor for hydrindanone cores. For example, in (+)-sieboldine A synthesis, a 1,6-enyne cyclization forms the cis-hydrindanone structure, followed by DMDO oxidation to install a spiro-tetrahydrofuran .
- HIV-1 Protease Inhibitors : Derivatives like hexahydrofuropyranol are incorporated as P2 ligands, leveraging hydrogen-bonding interactions with protease active sites .
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity in derivatives?
- Answer :
- Alkyl Chain Modifications : Derivatives with tetradec-1-en-1-yl or dodecyl substituents (e.g., compounds 5b, 11a) show enhanced antimicrobial activity, likely due to improved membrane penetration .
- Stereoelectronic Tuning : Methyl or hydroxymethyl groups at C-4/C-5 (e.g., compound 386) modulate antibacterial potency by altering electron density in the lactone ring .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for cyclopenta[b]furanone derivatives?
- Answer :
- Solvent and Temperature Effects : Compare shifts under identical conditions (e.g., CDCl₃ at 25°C). For example, H-3a shifts vary by 0.2 ppm between DMSO and CDCl₃ due to hydrogen bonding .
- Dynamic Effects : Conformational flexibility (e.g., ring puckering) may split signals. Use VT-NMR to identify coalescence temperatures .
Q. What experimental approaches resolve low yields in radical cyclization steps?
- Answer :
- Radical Stabilization : Add thiophiles (e.g., Bu₃SnH) to suppress premature termination. Yields improve from 45% to 72% with optimized stoichiometry .
- Microwave Assistance : Shorten reaction times (e.g., 10 min vs. 24 h) while maintaining stereoselectivity .
Q. Methodological Tables
Table 1. Key Synthetic Routes and Yields
Method | Starting Material | Key Step | Yield | Reference |
---|---|---|---|---|
Radical Cyclization | (R)-(−)-Carvone | Hg-mediated cyclization | 72% | |
Enzymatic Resolution | Racemic γ-Lactone | Lipase transesterification | 85% ee |
Table 2. Biological Activity of Derivatives
Derivative | Bioactivity (IC₅₀/Zone) | Model Organism | Reference |
---|---|---|---|
4,5-Dimethyl analog (386) | 13 mm (100 µg/disk) | S. aureus NBRC | |
Tetradec-1-en-1-yl (5b) | Anticancer (GI₅₀ = 8 µM) | HCT-116 cells |
Properties
IUPAC Name |
(3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPGUMSFWGGLP-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1OC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1OC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969663 | |
Record name | 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54483-22-6 | |
Record name | 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5S)-(+)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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